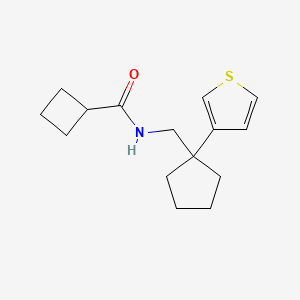

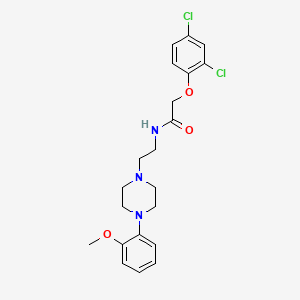

![molecular formula C6H6N4 B2837276 7-Amino-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1396312-30-3](/img/structure/B2837276.png)

7-Amino-[1,2,4]triazolo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

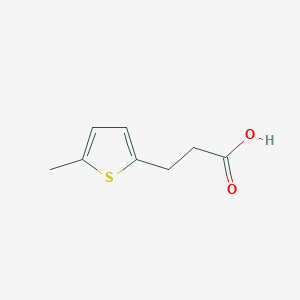

7-Amino-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with a molecular weight of 134.14 . It is a white to brown solid and is part of the [1,2,4]triazolo[1,5-a]pyrimidines family . This family of compounds has been recognized for their significance in medicinal chemistry, with applications in the development of antibacterial, antifungal, antiviral, antiparasitic, and anticancer drugs .

Synthesis Analysis

The synthesis of 7-Amino-[1,2,4]triazolo[1,5-a]pyridine involves the cyclocondensation of aminoazoles and (ethoxymethylidene)malononotrile . The optimal method for this synthesis is the heating of initial components in pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .Molecular Structure Analysis

The molecular structure of 7-Amino-[1,2,4]triazolo[1,5-a]pyridine is characterized by a unique heterocyclic scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 7-Amino-[1,2,4]triazolo[1,5-a]pyridine are characterized by their versatility and efficiency . The reactions involve the formation of N-C and N-N bonds through oxidative coupling . The compounds formed through these reactions have shown potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .Physical And Chemical Properties Analysis

7-Amino-[1,2,4]triazolo[1,5-a]pyridine is a white to brown solid . It has a molecular weight of 134.14 . More specific physical and chemical properties such as melting point, solubility, and stability were not found in the search results.科学的研究の応用

- 7-Amino-[1,2,4]triazolo[1,5-a]pyridine is commonly found in medicinal compounds due to its biological activities. It acts as:

Medicinal Chemistry and Drug Development

Material Sciences

Fluorescent Emitters

Synthetic Methodology

Regioselective Synthesis of Analogues

Aminoazole Reactivity Studies

作用機序

Target of Action

7-Amino-[1,2,4]triazolo[1,5-a]pyridine is a part of the [1,2,4]triazolo[1,5-a]pyridine family, which is known to interact with various targets. These compounds have been found to act as inverse agonists for RORγt , inhibitors for PHD-1 , and inhibitors for JAK1 and JAK2 . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .

Mode of Action

Compounds in the [1,2,4]triazolo[1,5-a]pyridine family have been shown to interact allosterically with their targets . This means they bind to a site on the target protein that is distinct from the active site, leading to conformational changes that can alter the protein’s activity .

Biochemical Pathways

The biochemical pathways affected by 7-Amino-[1,2,4]triazolo[1,5-a]pyridine are likely to be those associated with its targets. For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .

Pharmacokinetics

Compounds in the [1,2,4]triazolo[1,5-a]pyridine family have been reported to have good oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would be crucial in determining their bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 7-Amino-[1,2,4]triazolo[1,5-a]pyridine’s action would depend on the specific target and pathway it affects. For example, if it acts as an inhibitor for JAK1 and JAK2, it could potentially lead to reduced inflammation and immune response by downregulating the JAK-STAT signaling pathway .

将来の方向性

The [1,2,4]triazolo[1,5-a]pyrimidines family, which includes 7-Amino-[1,2,4]triazolo[1,5-a]pyridine, has aroused the interest of researchers due to their potential antiviral and antidiabetic activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

特性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDPRMZMHGSFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

1396312-30-3 |

Source

|

| Record name | 7-Amino-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

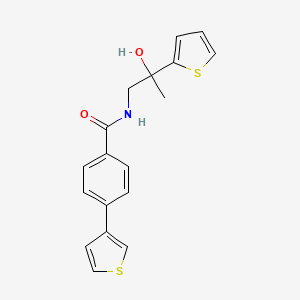

![4-(2-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2837197.png)

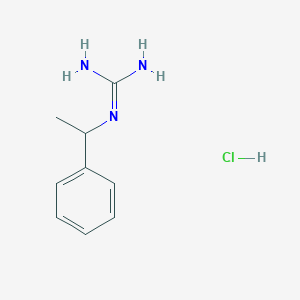

![3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837202.png)

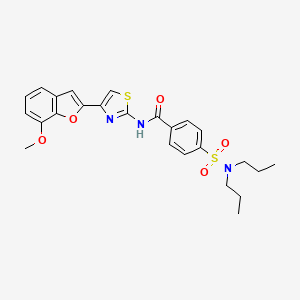

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2837209.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2837211.png)

![N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B2837212.png)